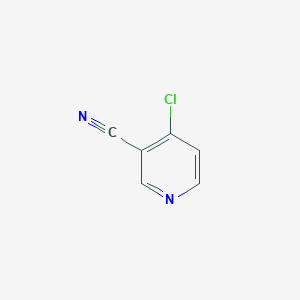

4-Chloro-3-cyanopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKPXDUZFDINDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539930 | |

| Record name | 4-Chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-61-7 | |

| Record name | 4-Chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-cyanopyridine, a key heterocyclic compound. It details its chemical and physical properties, experimental protocols for its synthesis, and its significant role as an intermediate in the development of therapeutic agents.

Introduction

This compound, also known as 4-chloronicotinonitrile, is a halogenated heterocyclic compound with the CAS number 89284-61-7.[1][2] Its molecular structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a nitrile (cyano) group at the 3-position.[1] This arrangement of functional groups makes it a versatile building block in organic synthesis. At room temperature, it typically appears as a white to off-white crystalline solid.[1] The presence of both a reactive nitrile group and a displaceable chlorine atom allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1][3]

Chemical and Physical Properties

The key properties of this compound are summarized in the table below, providing essential data for laboratory and research applications.

| Property | Value | Reference(s) |

| CAS Number | 89284-61-7 | [1][2][4][5] |

| Molecular Formula | C₆H₃ClN₂ | [1][5] |

| Molecular Weight | 138.55 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 86 °C | [1] |

| Boiling Point | 243.552 °C at 760 mmHg | [1] |

| Density | 1.331 g/cm³ | [1][6] |

| IUPAC Name | 4-chloropyridine-3-carbonitrile | [5] |

| Synonyms | 4-chloro-3-pyridinecarbonitrile, 4-chloronicotinonitrile | [1][5] |

Synthesis and Experimental Protocols

This compound is primarily produced through laboratory synthesis. One common method involves the dehydration of 4-chloronicotinamide.

Experimental Protocol: Synthesis of 4-Chloronicotinonitrile from 4-Chloronicotinamide [7]

This protocol describes the preparation of 4-chloronicotinonitrile (this compound) via the dehydration of 4-chloronicotinamide using phosphoryl trichloride.

Materials and Reagents:

-

4-chloronicotinamide (2.7 g, 17.24 mmol)

-

Anhydrous Tetrahydrofuran (THF) (100 mL)

-

Triethylamine (19.23 mL, 138.0 mmol)

-

Phosphoryl trichloride (POCl₃) (1.607 mL, 17.24 mmol)

-

Silica gel

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Suspend 4-chloronicotinamide (2.7 g) in cold (0 °C) anhydrous THF (100 mL) in a suitable reaction flask.

-

Add triethylamine (19.23 mL) to the suspension.

-

Slowly add phosphoryl trichloride (1.607 mL) to the mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir for 3 hours, during which it should gradually warm to room temperature.

-

After the reaction is complete, add silica gel to the mixture.

-

Concentrate the reaction mixture under reduced pressure, ensuring the bath temperature is kept around 35 °C.

-

The resulting residue is dry-loaded onto a Biotage 40M column for purification.

-

Elute the column with 100% dichloromethane to obtain the desired product.

Yield: This procedure is reported to yield 2.1 g (87.89%) of this compound.[7]

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The unique structure of this compound makes it a valuable intermediate in medicinal chemistry. It serves as a scaffold for creating more complex molecules with specific biological activities. Its derivatives are particularly significant in the development of kinase inhibitors.

Role as a Kinase Inhibitor Precursor:

Kinases are crucial enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound can be used to synthesize compounds that inhibit specific kinases, such as Pim-1 kinase, which is implicated in cell survival and proliferation.[8] The nitrile and chloro groups on the pyridine ring serve as reactive handles for further chemical modifications, allowing for the attachment of various pharmacophores to optimize binding affinity and selectivity for the target kinase.

For instance, related cyanopyridine derivatives have shown potent cytotoxic activities against various human tumor cell lines, including liver (HepG-2), colon (HCT-116), breast (MCF-7), and prostate (PC-3) cancers.[8] Some of these compounds have demonstrated inhibitory activity against Pim-1 kinase at sub-micromolar concentrations.[8] Similarly, other cyanopyridine derivatives have been investigated as inhibitors of the STAT3 pathway, which is another critical target in cancer therapy.[9]

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical. It should be handled in a well-ventilated area, and measures should be taken to avoid the formation of dust.[6] Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

References

- 1. Page loading... [guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 89284-61-7 [chemicalbook.com]

- 5. 4-Chloro-nicotinonitrile | C6H3ClN2 | CID 13411112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-cyanopyridine is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its pyridine ring, substituted with both a chloro and a cyano group, provides versatile reactivity for the construction of more complex chemical entities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its application in synthetic pathways.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding the compound's behavior in various chemical and biological systems, aiding in reaction design, formulation development, and pharmacokinetic profiling of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂ | [1] |

| Molecular Weight | 138.55 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 86 °C | [2] |

| Boiling Point | 243.6 ± 20.0 °C (Predicted) | [2] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 1.11 ± 0.10 (Predicted) | [2] |

| LogP | 1.60668 | |

| Solubility | No data available | [3] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific experimental setups.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydration of 4-chloronicotinamide.

Materials:

-

4-chloronicotinamide

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Phosphoryl trichloride (POCl₃)

-

Silica gel

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Suspend 4-chloronicotinamide in cold (0 °C) anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine to the suspension.

-

Slowly add phosphoryl trichloride to the reaction mixture at 0 °C.

-

Allow the reaction mixture to stir for 3 hours while gradually warming to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add silica gel to the reaction mixture.

-

Concentrate the mixture under reduced pressure using a rotary evaporator, maintaining the bath temperature at approximately 35 °C.

-

Dry-load the resulting residue onto a chromatography column packed with silica gel.

-

Elute the column with 100% dichloromethane to isolate the product.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (86 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method.

Materials:

-

This compound sample

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with heating oil to a level above the side arm.

-

Immerse the thermometer and test tube assembly into the Thiele tube, with the oil level above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe a continuous stream of bubbles emerging from the open end of the capillary tube as the liquid boils.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath (optional)

Procedure:

-

Add approximately 10 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid does not dissolve, gently warm the mixture in a water bath to observe any temperature-dependent solubility.

-

Record the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample. For a more quantitative measure, a gravimetric method or analysis of a saturated solution by HPLC can be employed.

Determination of pKa

The pKa of the pyridine nitrogen can be determined by UV-Vis spectrophotometry or potentiometric titration.

Materials:

-

This compound sample

-

Buffer solutions of varying pH

-

UV-Vis spectrophotometer or a pH meter with a suitable electrode

-

Standardized acidic and basic solutions for titration

-

Volumetric flasks and pipettes

Procedure (UV-Vis Spectrophotometry):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of solutions with the same concentration of the compound in buffer solutions of different known pH values.

-

Measure the UV absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and deprotonated species.

Determination of LogP

The octanol-water partition coefficient (LogP) can be determined using the HPLC method.

Materials:

-

This compound sample

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of methanol and water)

-

Octanol-saturated water and water-saturated octanol

-

Reference compounds with known LogP values

Procedure:

-

Prepare a calibration curve by injecting a series of reference compounds with known LogP values onto the HPLC system and recording their retention times.

-

Plot the logarithm of the retention factor (k') versus the known LogP values of the reference compounds.

-

Prepare a solution of this compound in the mobile phase.

-

Inject the sample solution onto the HPLC system under the same conditions as the reference compounds and determine its retention time.

-

Calculate the retention factor (k') for this compound.

-

Using the calibration curve, determine the LogP value of this compound corresponding to its retention factor.

Role in Synthetic Pathways

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The chloro and cyano groups offer sites for further chemical transformations, such as nucleophilic substitution and modifications of the nitrile group.

Application in the Synthesis of Dasatinib

A notable application of this compound is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4][5][6][7] The following diagram illustrates a generalized workflow where a this compound derivative is a key precursor.

Caption: Synthetic workflow illustrating the use of a this compound derivative in the synthesis of Dasatinib.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an important precursor for the development of novel therapeutic agents. The experimental protocols detailed in this guide provide a solid foundation for the accurate characterization of this and similar molecules, facilitating further research and development efforts.

References

- 1. 4-Chloro-nicotinonitrile | C6H3ClN2 | CID 13411112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 89284-61-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 6. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 7. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Synthesis of 4-Chloro-3-cyanopyridine from 4-chloropyridine-3-carboxamide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 4-Chloro-3-cyanopyridine, a key intermediate in pharmaceutical development, through the dehydration of 4-chloropyridine-3-carboxamide. The guide details a high-yield experimental protocol, presents quantitative data in a structured format, and visualizes the reaction and workflow.

Introduction: The Dehydration of 4-chloropyridine-3-carboxamide

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis. This process, known as dehydration, is crucial for the synthesis of various heterocyclic compounds that form the backbone of many pharmaceutical agents. This compound is a valuable building block, and its efficient synthesis is of significant interest.

The primary method for synthesizing this compound from its corresponding amide, 4-chloropyridine-3-carboxamide (also known as 4-chloronicotinamide), involves the use of a dehydrating agent to remove a molecule of water. A common and effective reagent for this purpose is phosphoryl trichloride (POCl₃) in the presence of a base like triethylamine.

Reaction Pathway and Experimental Workflow

The synthesis proceeds via a one-step dehydration reaction. The workflow involves the setup of the reaction under controlled temperature, followed by a purification step to isolate the final product.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification process.

Experimental Protocol

This section details the methodology for the synthesis of this compound from 4-chloronicotinamide, based on established procedures.[1]

Materials and Reagents:

-

4-chloronicotinamide (4-chloropyridine-3-carboxamide)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Phosphoryl trichloride (POCl₃)

-

Silica gel for chromatography

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Suspend 4-chloronicotinamide (2.7 g, 17.24 mmol) in cold (0°C) anhydrous THF (100 mL) in a suitable reaction vessel.[1]

-

Add triethylamine (19.23 mL, 138.0 mmol) to the suspension.[1]

-

Slowly add phosphoryl trichloride (1.607 mL, 17.24 mmol) to the stirred mixture, maintaining the cold temperature.[1]

-

Allow the reaction mixture to stir for a total of 3 hours, during which it should gradually warm to room temperature.[1]

-

Upon completion of the reaction, add silica gel directly to the reaction mixture.[1]

-

Concentrate the mixture under reduced pressure. It is crucial to maintain the bath temperature below approximately 35°C during this step.[1]

-

The resulting residue, adsorbed onto the silica gel, is then dry-loaded onto a chromatography column (e.g., Biotage 40M).[1]

-

Elute the column with 100% dichloromethane (CH₂Cl₂) to isolate the product.[1]

-

Combine the product-containing fractions and concentrate to yield this compound.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol.[1]

| Parameter | Value | Unit | Notes |

| Reactant | |||

| 4-chloronicotinamide (mass) | 2.7 | g | |

| 4-chloronicotinamide (moles) | 17.24 | mmol | |

| Reagents | |||

| Triethylamine | 19.23 | mL | 8 molar equivalents |

| Phosphoryl trichloride | 1.607 | mL | 1 molar equivalent |

| Tetrahydrofuran (Solvent) | 100 | mL | |

| Reaction Conditions | |||

| Initial Temperature | 0 | °C | |

| Final Temperature | Room Temp. | ||

| Reaction Time | 3 | hours | |

| Product & Yield | |||

| This compound (mass) | 2.1 | g | |

| Yield | 87.89 | % | |

| Purification | |||

| Method | Column Chromatography | Dry-loaded onto a Biotage 40M column | |

| Eluent | 100% Dichloromethane |

Discussion of Alternative Dehydrating Agents

While phosphoryl trichloride is highly effective, other dehydrating agents are commonly used for the conversion of primary amides to nitriles and may be applicable in this synthesis.[2] These reagents often provide alternative reaction conditions that can be advantageous depending on substrate sensitivity and available equipment. Notable alternatives include:

-

Trifluoroacetic Anhydride (TFAA): Often used with a base like pyridine or triethylamine, TFAA is a powerful dehydrating agent that typically allows for mild reaction conditions.[2][3]

-

Thionyl Chloride (SOCl₂): A common and cost-effective reagent for this transformation.[2]

-

Phosphorus Pentoxide (P₂O₅): A strong, heterogeneous dehydrating agent that can be effective but sometimes requires harsher conditions.[2]

The selection of a dehydrating agent depends on factors such as functional group tolerance, desired reaction temperature, and purification considerations. The phosphoryl trichloride method detailed herein provides a high yield under relatively mild conditions, making it a robust choice for the synthesis of this compound.[1]

References

Spectroscopic Profile of 4-Chloro-3-cyanopyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3-cyanopyridine (CAS No: 89284-61-7), a key intermediate in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

-

Molecular Formula: C₆H₃ClN₂[2]

-

Molecular Weight: 138.55 g/mol [2]

-

IUPAC Name: 4-chloropyridine-3-carbonitrile[2]

-

Synonyms: 4-Chloronicotinonitrile[2]

Spectroscopic Data Summary

The following sections present the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted and reported ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 8.9 | Singlet | - |

| H-5 | 7.6 - 7.7 | Doublet | ~5.0 |

| H-6 | 8.6 - 8.7 | Doublet | ~5.0 |

Note: Specific experimental data with precise chemical shifts and coupling constants for this compound is not widely available in the public domain. The data presented is based on typical values for similar pyridine derivatives and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~110 |

| C-4 | ~145 |

| C-5 | ~125 |

| C-6 | ~150 |

| CN | ~115 |

Note: The ¹³C NMR data is predicted based on structure-activity relationships and known chemical shifts for substituted pyridines.[3] Quaternary carbons (C-3, C-4, and the nitrile carbon) are typically weaker in intensity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N (Nitrile) stretching |

| ~1580, 1470, 1400 | Medium-Strong | C=C and C=N (Pyridine ring) stretching |

| ~1100 | Medium | C-Cl stretching |

| ~800-900 | Strong | C-H out-of-plane bending |

Note: The data is based on typical IR absorption frequencies for the respective functional groups. PubChem indicates the availability of an FTIR spectrum obtained using a KBr wafer technique, which aligns with these expected values.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show the following key fragments.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 138/140 | High | [M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| 103 | Medium | [M-Cl]⁺ |

| 76 | Medium | [C₅H₂N]⁺ |

Note: The presented m/z values and fragmentation patterns are predicted based on the structure of this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the longer relaxation times of carbon nuclei, a larger number of scans (hundreds to thousands) is typically required. A relaxation delay of 2-5 seconds is common.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of this compound (~1-2 mg) with dry potassium bromide (KBr) (~100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

References

crystal structure of 4-Chloro-3-cyanopyridine

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Properties of 4-Chloro-3-cyanopyridine

Introduction

This technical guide provides a summary of the available scientific information for this compound (also known as 4-chloronicotinonitrile). This compound is a substituted pyridine derivative and serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the reactive nature of the chlorine and cyano functional groups, which allow for a variety of chemical modifications.[1] This document outlines the known chemical and physical properties and a documented synthesis protocol.

It is important to note that a thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available experimental crystal structure for this compound. Therefore, quantitative crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available at this time. The absence of a primary research article detailing the crystal structure also means that there are no cited key experiments or signaling pathways directly related to its solid-state structure to report.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂ | [3][4] |

| Molecular Weight | 138.55 g/mol | [3][4] |

| CAS Number | 89284-61-7 | [3][4] |

| Melting Point | 86 °C | [4] |

| Boiling Point | 243.5 °C at 760 mmHg | [4] |

| Density | 1.3 g/cm³ | [4] |

Synthesis Protocol

A common method for the synthesis of this compound involves the dehydration of 4-chloropyridine-3-carboxamide. The following experimental protocol is based on a reported synthetic route.

Synthesis of this compound from 4-Chloropyridine-3-carboxamide

-

Reactants:

-

4-Chloropyridine-3-carboxamide

-

Triethylamine

-

Phosphoryl trichloride

-

Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

-

Procedure:

-

Suspend 4-chloronicotinamide (1 equivalent) in cold (0 °C) THF.

-

Add triethylamine (8 equivalents) to the suspension.

-

Slowly add phosphoryl trichloride (1 equivalent) to the reaction mixture.

-

Allow the reaction mixture to stir for 3 hours while warming to room temperature.

-

Add silica gel to the reaction mixture and concentrate it, ensuring the bath temperature remains around 35 °C.

-

Dry load the residue onto a chromatography column.

-

Elute the product with 100% dichloromethane to yield this compound.

-

Logical Workflow for Synthesis

The synthesis of this compound can be represented as a straightforward chemical transformation. The logical workflow for the synthesis process is outlined below.

Conclusion

While this compound is a commercially available and synthetically important compound, its detailed solid-state structure has not been publicly documented. The information provided in this guide, including its chemical and physical properties and a reliable synthesis protocol, is intended to be a useful resource for researchers, scientists, and drug development professionals. Further experimental work, specifically single-crystal X-ray diffraction, would be required to fully characterize the crystal structure of this compound.

References

An In-depth Technical Guide on the Solubility of 4-Chloro-3-cyanopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3-cyanopyridine. Due to the limited availability of quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for its synthesis is presented visually.

Introduction

This compound, also known as 4-chloronicotinonitrile, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for optimizing reaction conditions, purification processes, and formulation development. A thorough understanding of its solubility profile is essential for efficient and scalable synthetic chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its general behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₆H₃ClN₂ |

| Molecular Weight | 138.55 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 83-86 °C |

| Boiling Point | 243.5 °C at 760 mmHg |

| CAS Number | 89284-61-7 |

Solubility Profile

As of the compilation of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally similar compounds, a qualitative assessment can be made.

For instance, 3-cyanopyridine is known to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in water[1]. Another related compound, 4-chloro-pyridine-2-carbonitrile, exhibits good solubility in organic solvents like ethanol and acetone, and weak solubility in water[2]. Given the presence of the polar cyano group and the pyridine ring, alongside the chloro substituent, it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic solvents. Its solubility is expected to be lower in nonpolar solvents.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following general experimental protocol is provided for determining the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been formed.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.

-

Once the solvent is completely removed, weigh the flask containing the dried residue.

-

The difference in weight gives the mass of the dissolved this compound.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration of the solute and the volume of the solvent.

-

Synthesis Workflow

The following diagram illustrates a common synthetic route for the preparation of this compound from 4-Chloropyridine-3-carboxamide.

Caption: Synthetic pathway for this compound.

A detailed experimental procedure for this synthesis involves suspending 4-chloropyridine-3-carboxamide in cold tetrahydrofuran (THF) and triethylamine. Phosphoryl trichloride is then added slowly, and the reaction mixture is stirred for several hours while allowing it to warm to room temperature. The product is then isolated and purified, for example, by column chromatography[3].

Conclusion

References

theoretical studies and DFT calculations of 4-Chloro-3-cyanopyridine

An In-depth Technical Guide to the Theoretical and DFT Calculations of 4-Chloro-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Theoretical and DFT Studies of Pyridine Derivatives

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in molecular sciences. DFT allows for the accurate prediction of molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering insights that complement and guide experimental work. For pyridine derivatives like this compound, these computational methods can elucidate structure-activity relationships, reaction mechanisms, and spectroscopic signatures, which are crucial for applications in drug design and materials development.

Methodologies for Theoretical and DFT Calculations

A typical computational study of a molecule like this compound involves a series of steps, from initial structure optimization to the analysis of various molecular properties.

Computational Details

The choice of computational method and basis set is critical for obtaining accurate results. A widely used and effective approach for molecules of this nature involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for a variety of organic molecules.

Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.

Methodology Workflow:

Caption: Computational workflow for DFT studies.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure, known as the global minimum on the potential energy surface. This is achieved through geometry optimization. The process starts with an initial guess of the molecular geometry, which is then iteratively refined to find the structure with the lowest energy.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed. This serves two primary purposes:

-

Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.

Electronic Property Calculations

DFT is also used to calculate various electronic properties that provide insights into the molecule's reactivity and electronic behavior. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Mulliken Atomic Charges: These calculations provide the net charge associated with each atom in the molecule, which can be used to understand intermolecular interactions.

Simulation of UV-Vis Spectra

Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in experimental UV-Vis spectroscopy.

Expected Quantitative Data from DFT Calculations

While specific data for this compound is not available in the searched literature, the following tables illustrate the types of quantitative data that would be generated from a comprehensive DFT study. The values presented here are hypothetical and for illustrative purposes only.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.390 | C1-C2-C3 | 120.0 |

| C2-C3 | 1.395 | C2-C3-C4 | 119.5 |

| C3-C4 | 1.400 | C3-C4-N1 | 120.5 |

| C4-N1 | 1.330 | C4-N1-C5 | 118.0 |

| N1-C5 | 1.335 | N1-C5-C6 | 121.0 |

| C5-C6 | 1.385 | C5-C6-C1 | 121.0 |

| C3-C7 | 1.450 | C2-C3-C7 | 120.0 |

| C7-N2 | 1.150 | C4-C3-C7 | 120.5 |

| C4-Cl | 1.740 | C3-C4-Cl | 119.0 |

Table 2: Calculated Vibrational Frequencies

| Mode | Assignment | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| ν1 | C-H stretch | 3100 | - | - |

| ν2 | C≡N stretch | 2230 | - | - |

| ν3 | C=C/C=N ring stretch | 1600 | - | - |

| ν4 | C-Cl stretch | 750 | - | - |

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Experimental Protocols for Validation

Theoretical calculations should ideally be validated by experimental data. The primary experimental techniques used in conjunction with DFT studies are:

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques provide information about the vibrational modes of a molecule. Experimental spectra can be compared with the calculated spectra to confirm the molecular structure and vibrational assignments.

-

UV-Vis Spectroscopy: This method measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions. The experimental spectrum can be compared with the TD-DFT simulated spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, which can be used to confirm the molecular structure.

-

X-ray Crystallography: For solid samples, single-crystal X-ray diffraction provides the most accurate determination of the molecular geometry, which can be directly compared with the optimized geometry from DFT calculations.

Logical Relationships in Theoretical and Experimental Analysis

The interplay between theoretical calculations and experimental work is crucial for a thorough understanding of a molecule's properties.

Caption: Interplay of theoretical and experimental studies.

Conclusion

This guide has outlined the standard theoretical and computational methodologies for the in-depth study of this compound. While specific published data for this molecule is scarce, the protocols described herein, based on studies of similar compounds, provide a robust framework for future research. By combining DFT and TD-DFT calculations with experimental validation, researchers can gain a comprehensive understanding of the structural, vibrational, and electronic properties of this compound, which is essential for its potential applications in drug development and materials science.

A Technical Guide to the Fundamental Reactivity of the Cyano Group in 4-Chloro-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-cyanopyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, notably as a key intermediate in the synthesis of kinase inhibitors like Dasatinib. Its chemical versatility stems from the unique electronic interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing cyano group, and the reactive chloro substituent. This guide provides an in-depth analysis of the fundamental reactivity of the cyano group within this molecule, contextualized by the overall electronic landscape of the pyridine scaffold. We will explore the primary transformations of the nitrile, including hydrolysis, reduction, and cycloaddition, alongside the competing reactivity at the C4 position.

Electronic Properties and Overall Reactivity Profile

The this compound molecule is characterized by a significant electron deficiency, driven by the inductive and resonance effects of the ring nitrogen and the cyano group. This profile dictates its reactivity:

-

Pyridine Ring: The nitrogen atom makes the ring π-deficient, activating it towards nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of a good leaving group (Cl⁻) at the C4 position makes this site highly susceptible to Nucleophilic Aromatic Substitution (SNA r).[1][2][3]

-

Cyano Group (-C≡N): As a powerful electron-withdrawing group, it further deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophiles.[4][5] The cyano group itself presents multiple reaction sites:

The logical workflow for considering the reactivity of this compound involves assessing the reaction conditions to determine whether a nucleophile will attack the C4 position (displacing the chloride) or the cyano carbon.

Caption: Logical workflow for predicting the reaction pathway of this compound.

Key Reactions of the Cyano Group

While SNA r at the C4 position is a dominant reaction pathway, specific conditions and reagents can selectively target the cyano group for transformation.

Hydrolysis

The hydrolysis of the nitrile function in cyanopyridines proceeds in a stepwise manner, first yielding the corresponding amide (4-chloro-nicotinamide) and subsequently the carboxylic acid (4-chloro-nicotinic acid) upon further heating or under more stringent conditions. This transformation is a cornerstone of nitrile chemistry.[8][9][10][11]

Reaction Pathway:

-

Amide Formation: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, which is then attacked by water. Tautomerization leads to the amide.

-

Carboxylic Acid Formation: Under harsher conditions (acidic or basic), the amide is further hydrolyzed to the carboxylic acid and ammonia (or ammonium).

Caption: Stepwise hydrolysis pathway of the cyano group.

Quantitative Data Summary: Hydrolysis

| Reactant | Reagents & Conditions | Product | Yield (%) | Reference |

| 3-Cyanopyridine | MnO₂, H₂O, Reflux, 8h | Nicotinamide | 99.6% | [8] |

| 4-Cyanopyridine | NaOH (cat.), 120-170°C | Isonicotinamide | High | [9] |

| 3-Cyanopyridine | H₂O, 200°C | Nicotinamide / Nicotinic Acid | - | [10] |

Experimental Protocol: General Hydrolysis of a Cyanopyridine to Amide

-

Setup: To a solution of the cyanopyridine (1.0 eq) in a suitable solvent (e.g., water or ethanol/water mixture), add a catalytic amount of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).[9]

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

-

Workup: Upon completion, cool the reaction mixture to room temperature. If acidic, neutralize with a suitable base (e.g., NaHCO₃ solution). If basic, neutralize with a dilute acid (e.g., HCl).

-

Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by recrystallization or column chromatography.

Reduction

The cyano group can be catalytically hydrogenated or chemically reduced to a primary amine (aminomethyl group). This reaction is crucial for introducing a flexible basic side chain, a common motif in pharmacophores.

Reaction Pathway: The triple bond of the nitrile is sequentially reduced, typically via an imine intermediate, to yield the primary amine.

Caption: Reduction of the cyano group to a primary amine.

Quantitative Data Summary: Reduction

| Reactant | Reagents & Conditions | Product | Yield (%) | Reference |

| Substituted Cyanopyridazine | H₂ (balloon), 10% Pd/C, Et₃N, EA, 50°C, 12h | Aminomethylpyridazine | - | [12] |

| 3-Cyanopyridine Radical Anion | Electrochemical Reduction | Dimer | - | [13] |

Experimental Protocol: Catalytic Hydrogenation of a Nitrile

-

Setup: In a flask suitable for hydrogenation, dissolve the cyanopyridine derivative (1.0 eq) in a solvent such as ethanol or ethyl acetate.[12]

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a Parr hydrogenator.

-

Reaction: Stir the mixture vigorously at the desired temperature (e.g., 50°C) for several hours (e.g., 12h) or until hydrogen uptake ceases.[12]

-

Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Wash the Celite pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the crude amine product.

-

Purification: If necessary, purify the product by distillation, crystallization, or conversion to a salt followed by recrystallization.

[3+2] Cycloaddition

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions, most commonly with azide ions (N₃⁻) to form tetrazole rings.[6][14] The resulting 5-(4-chloropyridin-3-yl)tetrazole is a bioisostere for a carboxylic acid group, a common strategy in drug design to improve metabolic stability and cell permeability.

Reaction Pathway: The azide anion adds to the cyano group in a concerted or stepwise manner to form the five-membered, aromatic tetrazole ring.

Caption: [3+2] Cycloaddition with azide to form a tetrazole ring.

Quantitative Data Summary: Cycloaddition

| Reactant | Reagents & Conditions | Product | Yield (%) | Reference |

| Various Nitriles | NaN₃, NH₄Cl, DMF, 120°C | Tetrazoles | 80-95% | General Knowledge |

| 3-phenacylideneoxindoline-2-ones | Ethyl glycinate hydrochloride, DMAD, Ethanol | Spiro[indoline-3,3′-pyrrolidines] | Good | [14] |

Experimental Protocol: Synthesis of a Tetrazole from a Nitrile

-

Setup: Suspend the cyanopyridine (1.0 eq), sodium azide (1.5-3.0 eq), and an additive such as ammonium chloride or zinc chloride (1.0-1.5 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 100-130°C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into acidified water (e.g., dilute HCl), which protonates the tetrazole and quenches any unreacted azide.

-

Isolation: The tetrazole product often precipitates. Collect the solid by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.

-

Purification: Wash the collected solid with water and dry. If necessary, recrystallize from a suitable solvent system.

Competing Reactivity: Nucleophilic Aromatic Substitution (SNA r)

It is critical to recognize that for this compound, SNA r at the C4 position is a highly favorable and often dominant reaction pathway. The electron-withdrawing effects of both the ring nitrogen and the adjacent cyano group stabilize the negatively charged Meisenheimer intermediate, facilitating the displacement of the chloride ion by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).[15][16][17]

The choice of nucleophile and reaction conditions determines the outcome. For instance, reacting this compound with an amine like piperidine will almost exclusively yield the C4-aminated product rather than reacting at the cyano group.[15]

Conclusion

The cyano group in this compound possesses a rich and versatile reactivity profile that is fundamental to its utility as a synthetic intermediate. While highly susceptible to hydrolysis, reduction, and cycloaddition reactions under specific conditions, its reactivity must always be considered in competition with the highly activated C4 position, which readily undergoes nucleophilic aromatic substitution. A thorough understanding of this reactivity landscape allows researchers and drug development professionals to strategically manipulate this key building block to construct complex molecular architectures with desired pharmacological or material properties.

References

- 1. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 4. nbinno.com [nbinno.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. Cycloaddition - Wikipedia [en.wikipedia.org]

- 8. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]

- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-cyanopyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its reactivity is governed by the interplay of the electron-deficient pyridine ring and the electronic effects of the chloro and cyano substituents. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by experimental data and theoretical principles. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its application in research and development.

Introduction

The pyridine ring, an isoelectronic analogue of benzene containing a nitrogen atom, exhibits a distinctly different electronic character. The greater electronegativity of nitrogen compared to carbon leads to a polarization of the ring system, rendering it electron-deficient. This inherent electronic property makes pyridine and its derivatives generally resistant to electrophilic aromatic substitution and susceptible to nucleophilic attack.

The introduction of electron-withdrawing substituents, such as a chlorine atom and a cyano group, as in this compound, further accentuates this electron deficiency. This substitution pattern creates a molecule with well-defined sites of electrophilicity and nucleophilicity, making it a valuable building block in organic synthesis. Understanding these reactive sites is crucial for predicting its behavior in chemical reactions and for the rational design of novel molecules with desired properties.

Electronic Properties and Reactivity Overview

The electronic landscape of this compound is dominated by the inductive and resonance effects of its constituent parts.

-

Pyridine Nitrogen: The nitrogen atom inductively withdraws electron density from the ring carbons, creating a permanent dipole moment. The lone pair of electrons on the nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic sextet, making it available for protonation or coordination to Lewis acids. This lone pair represents the primary nucleophilic site of the molecule.

-

Chloro and Cyano Substituents: Both the chlorine atom and the cyano group are electron-withdrawing groups. The chlorine atom exerts a strong inductive effect (-I) and a weaker resonance effect (+R). The cyano group exhibits both a strong inductive (-I) and a strong resonance (-R) effect. The cumulative effect of these two substituents is a significant depletion of electron density from the pyridine ring, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).

This pronounced electron deficiency makes the carbon atoms of the pyridine ring electrophilic , with the C4 position, bonded to the good leaving group chlorine, being the most prominent site for nucleophilic aromatic substitution (SNAr) . Conversely, the electron-poor nature of the ring makes electrophilic aromatic substitution extremely challenging.

Caption: Overview of nucleophilic and electrophilic sites and resultant reactivity of this compound.

Nucleophilic Reactions

The most significant and synthetically useful reactions of this compound involve the attack of nucleophiles on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly activated towards SNAr due to the para-relationship with the ring nitrogen and the presence of a good leaving group (Cl⁻). The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution at the C4 position.

Reaction with primary and secondary amines is a common method to introduce nitrogen-containing functional groups. These reactions are often carried out in a polar solvent at elevated temperatures.

Experimental Protocol: Synthesis of 4-Amino-3-cyanopyridine Derivatives

-

Materials: this compound, desired amine (e.g., aniline, morpholine), N,N-Diisopropylethylamine (DIPEA), Dioxane.

-

Procedure: To a solution of this compound (1.0 eq) in dioxane, add the amine (1.0-1.2 eq) and DIPEA (1.5-2.0 eq).

-

The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours under an inert atmosphere.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

| Nucleophile | Product | Yield (%) | Reference |

| Aniline | 4-Anilino-3-cyanopyridine | ~70-90% | [1] |

| Morpholine | 4-Morpholino-3-cyanopyridine | ~80-95% | General protocol |

| Benzylamine | 4-(Benzylamino)-3-cyanopyridine | ~75-90% | General protocol |

Alkoxides and phenoxides can displace the chloride to form the corresponding ethers. These reactions typically require a strong base to generate the nucleophile in situ.

Experimental Protocol: Synthesis of 4-Alkoxy-3-cyanopyridines

-

Materials: this compound, alcohol (e.g., methanol, phenol), Sodium hydride (NaH), Tetrahydrofuran (THF) or Dimethylformamide (DMF).

-

Procedure: To a suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C, add the alcohol (1.1 eq) dropwise.

-

The mixture is stirred at room temperature for 30 minutes to form the alkoxide.

-

A solution of this compound (1.0 eq) in the same solvent is added, and the reaction is heated to 60-80 °C for 4-12 hours.

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

| Nucleophile | Product | Yield (%) | Reference |

| Methoxide | 4-Methoxy-3-cyanopyridine | >80% | General protocol |

| Phenoxide | 4-Phenoxy-3-cyanopyridine | >75% | General protocol |

The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This is a powerful method for introducing aryl or vinyl substituents at the C4 position.[2]

Experimental Protocol: Suzuki Coupling of this compound

-

Materials: this compound, arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/water, Toluene/water).

-

Procedure: To a degassed mixture of this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq) in the solvent system, add the palladium catalyst (0.02-0.05 eq).

-

The reaction mixture is heated to 80-110 °C under an inert atmosphere for 6-24 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

After cooling, the mixture is filtered, and the filtrate is partitioned between water and an organic solvent.

-

The organic layer is separated, washed, dried, and concentrated. The product is purified by column chromatography.[3]

| Boronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | 4-Phenyl-3-cyanopyridine | ~70-90% | [4][5] |

| Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-3-cyanopyridine | ~65-85% | [4][5] |

Reactions at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic and basic site. It can be readily protonated by acids or coordinate to Lewis acids and metal centers. This interaction can "switch on" or enhance the electrophilicity of the ring, making it even more susceptible to nucleophilic attack.[6][7]

Electrophilic Reactions

Electrophilic aromatic substitution on the this compound ring is highly disfavored. The combined electron-withdrawing effects of the nitrogen atom, the chloro group, and the cyano group render the ring extremely electron-deficient and therefore unreactive towards electrophiles.[8][9][10][11]

Under forcing conditions, electrophilic substitution on pyridine itself occurs at the 3-position. However, for this compound, such reactions are generally not synthetically viable and often lead to decomposition or require harsh conditions with very low yields. Friedel-Crafts alkylation and acylation reactions are typically unsuccessful on such deactivated pyridine rings.[9]

Caption: The cumulative electron-withdrawing effects leading to the deactivation of the ring towards electrophiles.

Spectroscopic Data

The following table summarizes typical spectroscopic data for this compound.

| Technique | Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~8.7 (d, 1H), ~8.6 (s, 1H), ~7.5 (d, 1H) |

| ¹³C NMR | δ (ppm) in CDCl₃: Signals typically appear in the aromatic region (~110-155 ppm). The carbon bearing the cyano group is expected around 115 ppm, while the carbon attached to chlorine will be significantly downfield. Quaternary carbons often show weaker signals.[12][13] |

| IR | ν (cm⁻¹): ~2230 (C≡N stretch), ~1570, ~1460 (C=C and C=N ring stretches)[14][15] |

| Mass Spec | m/z: 138 (M⁺), 140 (M+2⁺, ~1/3 intensity of M⁺) |

Conclusion

This compound is a highly polarized molecule with distinct and predictable sites of reactivity. The primary nucleophilic site is the pyridine nitrogen, which readily participates in acid-base and coordination chemistry. The carbon skeleton, being electron-deficient, is electrophilic, with the C4 position being exceptionally prone to nucleophilic aromatic substitution with a wide range of nucleophiles. This reactivity makes it a valuable intermediate for the synthesis of functionalized pyridines. In contrast, the molecule is strongly deactivated towards electrophilic attack. This comprehensive understanding of its electronic properties and reactivity patterns is essential for its effective utilization in the development of new pharmaceuticals and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Covalent Protein Modification by 4-Halopyridines through Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. Why does pyridine have: Decreased susceptibility to electrophilic substi.. [askfilo.com]

- 12. youtube.com [youtube.com]

- 13. compoundchem.com [compoundchem.com]

- 14. 4-Chloro-nicotinonitrile | C6H3ClN2 | CID 13411112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-3-cyanopyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-cyanopyridine, also known as 4-chloropyridine-3-carbonitrile, is a halogenated heterocyclic compound that has emerged as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties and strategically positioned functional groups—a chloro substituent at the 4-position and a nitrile group at the 3-position of the pyridine ring—make it a valuable intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂ | [2] |

| Molecular Weight | 138.55 g/mol | [2] |

| CAS Number | 89284-61-7 | [2] |

| Melting Point | 83-86 °C | [1] |

| Boiling Point | 243.5 °C at 760 mmHg | [1] |

| Density | 1.331 g/cm³ | [1] |

| Appearance | White to off-white crystalline solid | [1] |

Discovery and History

While the precise first synthesis of this compound is not prominently documented in readily available historical literature, its development is intrinsically linked to the broader exploration of pyridine chemistry. The functionalization of the pyridine ring has been a cornerstone of heterocyclic chemistry for over a century, driven by the prevalence of the pyridine motif in natural products and pharmaceuticals. The introduction of chloro and cyano groups onto the pyridine scaffold were key advancements, enabling a wide range of subsequent chemical transformations. The synthesis of various chloropyridines and cyanopyridines has been explored through numerous methods over the years, including direct chlorination and cyanation reactions, as well as the chemical modification of pyridine derivatives.[3][4][5][6][7][8] The specific combination of a chloro group at the 4-position and a cyano group at the 3-position likely emerged from systematic investigations into the synthesis of polysubstituted pyridines for applications in agrochemicals and pharmaceuticals.

Synthesis of this compound

The most common and well-documented laboratory synthesis of this compound involves the dehydration of 4-chloronicotinamide. This two-step process starts from the commercially available 4-chloronicotinic acid.

Step 1: Synthesis of the Precursor, 4-Chloronicotinamide

Step 2: Dehydration of 4-Chloronicotinamide to this compound

The critical step in the synthesis is the dehydration of the primary amide, 4-chloronicotinamide, to the corresponding nitrile, this compound. A detailed experimental protocol for this transformation is provided below.

Materials:

-

4-Chloronicotinamide

-

Phosphoryl trichloride (POCl₃)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Silica gel

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Suspend 4-chloronicotinamide (1.0 eq) in cold (0 °C) anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (8.0 eq) to the suspension.

-

Slowly add phosphoryl trichloride (1.0 eq) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to stir for 3 hours while gradually warming to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add silica gel to the reaction mixture and concentrate under reduced pressure, maintaining the bath temperature below 35 °C.

-

The resulting residue is then dry-loaded onto a silica gel column for purification.

-

Elute the column with 100% dichloromethane to obtain the pure this compound.

This procedure has been reported to yield the desired product in high purity.

Alternative Synthetic Routes

While the dehydration of 4-chloronicotinamide is a common method, other synthetic strategies for related cyanopyridines have been explored, which could potentially be adapted for the synthesis of this compound. These include:

-

Palladium-catalyzed cyanation of chloropyridines: This method involves the reaction of a chloropyridine with a cyanide source, such as potassium ferrocyanide, in the presence of a palladium catalyst.[3] This approach avoids the use of highly toxic cyanide reagents like sodium or potassium cyanide.

-

Direct cyanation of pyridine N-oxides: The reaction of a pyridine N-oxide with a cyanide source and an activating agent can introduce a cyano group onto the pyridine ring.[9]

The logical workflow for the primary synthesis route is depicted in the following diagram:

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a key intermediate in the synthesis of numerous biologically active molecules, particularly kinase inhibitors for cancer therapy. The pyridine core is a common scaffold in many approved and investigational kinase inhibitors, and the chloro and cyano substituents on this compound provide versatile handles for further chemical modification to achieve desired potency and selectivity.

Several important kinase signaling pathways are targeted by inhibitors derived from this compound:

-

c-MET Signaling Pathway: The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-MET signaling is implicated in the development and progression of various cancers.

-

Pim-1 Signaling Pathway: Pim-1 is a serine/threonine kinase that is involved in cell cycle progression and apoptosis. Its overexpression is associated with several types of cancer, making it an attractive therapeutic target.

-

VEGFR Signaling Pathway: Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. Inhibiting VEGFR signaling can block tumor growth by cutting off its blood supply.